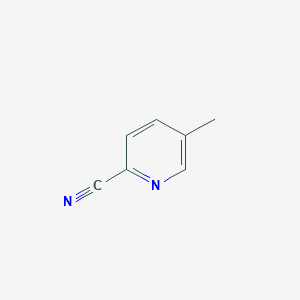

5-Methylpyridine-2-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-6-2-3-7(4-8)9-5-6/h2-3,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIEQVZZZYLHNRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20167285 | |

| Record name | 5-Methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1620-77-5 | |

| Record name | 5-Methyl-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1620-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylpicolinonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001620775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylpyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLPICOLINONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTZ4BG8Z8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Methylpyridine-2-carbonitrile physical properties

An In-depth Technical Guide to the Physical Properties of 5-Methylpyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of this compound, a heterocyclic organic compound. The information is compiled from various chemical suppliers and databases to assist researchers and professionals in its handling, characterization, and application.

Chemical Identity

This compound, also known as 2-Cyano-5-methylpyridine or 5-methylpicolinonitrile, is a substituted pyridine derivative. Its structure consists of a pyridine ring with a methyl group at the 5-position and a nitrile group at the 2-position.

Physical and Chemical Properties

The physical properties of this compound are summarized in the table below. It is important to note that some values, such as melting and boiling points, may vary between suppliers, likely due to differences in purity and measurement techniques.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆N₂ | [1] |

| Molecular Weight | 118.14 g/mol | [2][1] |

| Appearance | White to brown solid or crystalline powder | [2] |

| Melting Point | 38 - 42 °C, 69 - 77 °C, 75 °C | [2][1][3] |

| Boiling Point | 237 - 238 °C, 140 °C | [2][1] |

| Density | 1.072 g/cm³ (estimated) | [1] |

| Solubility in Water | Insoluble | [1] |

| Solubility (Organic) | Soluble in common organic solvents (e.g., ethanol, dichloromethane) | [1] |

| Flash Point | 104 °C | [1] |

| Purity (Assay) | ≥97.0% (GC), >98.0% (GC) | [3] |

| CAS Number | 1620-77-5 | [2][3][4] |

Experimental Protocols

While specific experimental protocols from the original researchers are not publicly available, the determination of the physical properties listed above follows standard laboratory procedures.

-

Melting Point Determination: The melting point is typically determined using a calibrated melting point apparatus. A small sample of the crystalline solid is placed in a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. The variation in reported melting points (38-77 °C) suggests that the purity of the sample significantly affects this property.[2][1][3]

-

Boiling Point Determination: The boiling point is measured at a specific atmospheric pressure, often through distillation. The significant discrepancy in the reported boiling points (140 °C vs. 237-238 °C) may be due to measurements taken at different pressures (e.g., under vacuum).[2][1]

-

Purity Analysis (Gas Chromatography - GC): The purity of this compound is commonly assessed using Gas Chromatography (GC).[3] In this technique, the compound is vaporized and passed through a column. The retention time and the area under the peak are used to determine its purity relative to any impurities.

-

Structural Confirmation (Proton NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for confirming the chemical structure. For this compound, Proton NMR (¹H NMR) would confirm the presence and connectivity of the aromatic protons and the methyl group protons, ensuring it conforms to the expected structure.[3]

Visualization of Chemical Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like this compound.

Caption: A logical workflow for the synthesis and physical/structural characterization of a chemical compound.

This guide provides a foundational understanding of the physical properties of this compound. For any application, it is recommended to refer to the specific certificate of analysis provided by the supplier for the most accurate and lot-specific data.

References

- 1. This compound | Properties, Safety Data, Uses & Supplier China | High Purity Chemical Compound [nj-finechem.com]

- 2. 2-Cyano-5-methylpyridine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. This compound, 97+% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. 2-Cyano-5-methylpyridine | 1620-77-5 [m.chemicalbook.com]

5-Methylpyridine-2-carbonitrile chemical structure and bonding

An In-depth Technical Guide to 5-Methylpyridine-2-carbonitrile: Chemical Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. As an intermediate, it serves as a valuable building block for the construction of more complex molecular architectures, particularly in the development of novel therapeutic agents. This document provides a comprehensive technical overview of its chemical structure, bonding characteristics, and physicochemical properties. A detailed, plausible experimental protocol for its synthesis via the Sandmeyer reaction is also presented, intended to provide a practical foundation for laboratory preparation. All data is structured for clarity and accessibility to aid researchers and drug development professionals.

Chemical Identity and Structure

This compound, also known as 6-cyano-3-picoline, is an aromatic heterocyclic compound. The core structure consists of a pyridine ring substituted with a methyl group at the 5-position and a nitrile group at the 2-position.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| Molecular Formula | C₇H₆N₂[1] |

| Molecular Weight | 118.14 g/mol [1] |

| CAS Number | 1003-68-5[1], 1620-77-5[2], 3222-48-8[3] |

| InChI Key | PBLOYQAQGYUPCM-UHFFFAOYSA-N[4] |

| Canonical SMILES | CC1=CC(=NC=C1)C#N |

| Synonyms | 5-Cyano-2-methylpyridine, 6-Cyano-3-picoline, 5-Methylpicolinonitrile |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It should be noted that discrepancies exist in the reported melting points across different commercial suppliers, which may be attributable to variances in purity or crystalline form.

Table 2: Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White to brown solid | [1][2] |

| Melting Point | 38 - 42 °C or 69 - 77 °C | [1][2] |

| Boiling Point | 237 - 238 °C | [1] |

| Density (estimated) | 1.072 g/cm³ | [1] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, dichloromethane) | [1] |

| Flash Point | 104 °C |[1] |

Chemical Bonding and Molecular Structure

-

Pyridine Ring: The core of the molecule is a six-membered pyridine ring, which is aromatic. All carbon atoms and the nitrogen atom in the ring are sp² hybridized, resulting in a planar geometry with delocalized π-electrons across the ring. The bond angles within the ring are expected to be approximately 120°.

-

Nitrile Group (-C≡N): The carbon and nitrogen atoms of the nitrile group are sp hybridized, leading to a linear geometry for this functional group. The C≡N triple bond consists of one σ bond and two π bonds. The nitrile group is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom, influencing the electronic properties of the pyridine ring through both inductive and mesomeric (resonance) effects.

-

Methyl Group (-CH₃): The carbon atom of the methyl group is sp³ hybridized, adopting a tetrahedral geometry. The methyl group is generally considered to be weakly electron-donating through an inductive effect.

-

Overall Electronic Effects: The electron-donating methyl group at the 5-position and the electron-withdrawing nitrile group at the 2-position create a specific electronic distribution within the aromatic ring. The powerful electron-withdrawing nature of the nitrile group decreases the electron density of the pyridine ring, making it less susceptible to electrophilic aromatic substitution compared to pyridine itself.

Experimental Protocols

A direct, published experimental protocol for the synthesis of this compound is not widely available. However, a highly plausible and standard method is the Sandmeyer reaction , starting from the commercially available 2-amino-5-methylpyridine. The following protocol is adapted from established procedures for this type of transformation.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Protocol: Synthesis via Sandmeyer Reaction

Materials and Reagents:

-

2-Amino-5-methylpyridine (CAS: 1603-41-4)[5]

-

Sulfuric Acid (H₂SO₄), concentrated

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN) (EXTREME CAUTION: Highly toxic)

-

Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Silica Gel for column chromatography

-

Deionized Water

-

Ice

Procedure:

Step 1: Diazotization of 2-Amino-5-methylpyridine

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cautiously add concentrated sulfuric acid to cold deionized water to prepare a dilute H₂SO₄ solution.

-

Cool the acid solution to 0-5 °C in an ice-salt bath.

-

Slowly add 2-amino-5-methylpyridine (1.0 eq) to the cold acid solution with stirring, ensuring the temperature remains below 10 °C.

-

Separately, prepare a solution of sodium nitrite (1.1 eq) in deionized water.

-

Add the sodium nitrite solution dropwise to the reaction mixture over 30-45 minutes. Critically maintain the internal temperature between 0 °C and 5 °C throughout the addition.

-

After the addition is complete, stir the resulting mixture for an additional 30 minutes at 0-5 °C. The resulting diazonium salt solution is used immediately in the next step.

Step 2: Cyanation Reaction

-

CAUTION: This step involves cyanides and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in deionized water. Gently warm if necessary to dissolve, then cool the solution to ~10-15 °C.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the cyanide solution. Vigorous evolution of nitrogen gas (N₂) is expected. Control the rate of addition to manage the effervescence.

-

Once the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Gently heat the reaction mixture to 50-60 °C for 30-60 minutes to ensure the complete decomposition of any remaining diazonium salt.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.

Conclusion

This compound is a key heterocyclic building block with well-defined physicochemical properties. This guide provides essential structural and property data in a format accessible to researchers. The detailed synthetic protocol, based on the reliable Sandmeyer reaction, offers a practical pathway for its laboratory-scale preparation, facilitating its use in drug discovery and development programs. While a full experimental characterization of its bonding parameters awaits crystallographic analysis, its structure is well understood through established chemical theory.

References

- 1. This compound | Properties, Safety Data, Uses & Supplier China | High Purity Chemical Compound [nj-finechem.com]

- 2. This compound, 97+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 5-CYANO-2-METHYLPYRIDINE(3222-48-8) 1H NMR [m.chemicalbook.com]

- 5. 2-Amino-5-methylpyridine | C6H8N2 | CID 15348 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 5-Methylpyridine-2-carbonitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methylpyridine-2-carbonitrile (CAS No. 1620-77-5), a key intermediate in pharmaceutical and agrochemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and tabulated spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses to facilitate structural elucidation and quality control.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.62 | s | - | H-6 |

| 7.75 | dd | 8.0, 1.8 | H-4 |

| 7.55 | d | 8.0 | H-3 |

| 2.45 | s | - | -CH₃ |

Note: Data is predicted based on typical values for similar structures and analysis of the spectrum available from ChemicalBook. Solvent: CDCl₃, Reference: TMS.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 152.0 | C-2 |

| 148.0 | C-6 |

| 139.0 | C-4 |

| 135.0 | C-5 |

| 128.0 | C-3 |

| 117.5 | -CN |

| 18.5 | -CH₃ |

Note: Data is predicted based on established chemical shift ranges for pyridine and nitrile functionalities.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2920 | Medium | Aliphatic C-H Stretch (-CH₃) |

| ~2230 | Strong, Sharp | C≡N Stretch (Nitrile) |

| ~1600, 1480 | Medium-Strong | C=C and C=N Ring Stretching |

Note: Frequencies are predicted based on characteristic group frequencies.

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Fragmentation Data for this compound (Predicted)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 118 | 100 | [M]⁺ (Molecular Ion) |

| 117 | High | [M-H]⁺ |

| 91 | Medium | [M-HCN]⁺ |

| 90 | Medium | [M-H-HCN]⁺ |

Note: Fragmentation pattern is predicted based on typical fragmentation of pyridine derivatives and nitriles under electron impact ionization. The molecular weight of this compound is 118.14 g/mol .

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are designed to ensure reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 10-20 mg of this compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

-

Instrumentation : ¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition : A standard one-dimensional proton spectrum was acquired with a spectral width of 12 ppm, an acquisition time of 4 seconds, a relaxation delay of 1 second, and 16 scans.

-

¹³C NMR Acquisition : A one-dimensional carbon spectrum was acquired with proton decoupling. Typical parameters included a spectral width of 220 ppm, an acquisition time of 1 second, a relaxation delay of 2 seconds, and 1024 scans.

-

Data Processing : The raw data (Free Induction Decay) was processed using appropriate software. This included Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation : As this compound is a solid at room temperature, the Attenuated Total Reflectance (ATR) method was employed for analysis. A small amount of the solid sample was placed directly onto the ATR crystal.

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory was used.

-

Data Acquisition : A background spectrum of the clean, empty ATR crystal was recorded. The sample was then placed on the crystal, and pressure was applied to ensure good contact. The sample spectrum was recorded over a range of 4000-400 cm⁻¹. Typically, 32 scans were co-added to improve the signal-to-noise ratio with a resolution of 4 cm⁻¹.

-

Data Processing : The final spectrum was presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction : A dilute solution of this compound in a volatile solvent such as methanol was introduced into the mass spectrometer via a direct infusion probe or through a gas chromatography (GC) inlet.

-

Instrumentation : A mass spectrometer equipped with an electron impact (EI) ionization source was used.

-

Data Acquisition : The electron energy was set to a standard 70 eV. The mass spectrum was acquired over a mass-to-charge (m/z) range of 40-300.

-

Data Analysis : The resulting mass spectrum was analyzed to identify the molecular ion peak and the major fragment ions. The relative abundances of the peaks were determined with respect to the base peak (the most intense peak in the spectrum).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to 5-Methylpyridine-2-carbonitrile

CAS Number: 1620-77-5

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 5-Methylpyridine-2-carbonitrile, a key heterocyclic building block. It includes physicochemical properties, safety data, a representative synthetic protocol, and its applications in medicinal chemistry, particularly in the development of targeted therapies.

Core Properties and Safety Information

This compound, also known as 2-Cyano-5-methylpyridine or 5-Methylpicolinonitrile, is a white to brown crystalline solid.[1][2] It serves as a crucial intermediate in the synthesis of more complex substituted pyridine structures utilized in pharmaceutical and agrochemical research.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1620-77-5 | [1][2][3][4] |

| Molecular Formula | C₇H₆N₂ | [2][4] |

| Molecular Weight | 118.14 g/mol | [2][3][5] |

| Appearance | White to brown solid/crystalline powder | [1][2] |

| Melting Point | 73-77 °C | [3] |

| Boiling Point | 140 °C (at 2 mmHg) | [3] |

| Solubility | Insoluble in water; Soluble in common organic solvents like ethanol and dichloromethane. | [5] |

Table 2: Spectroscopic Data

Detailed experimental spectra for this compound are not widely available in public databases. Supplier technical data sheets typically confirm the structure via standard analytical methods.

| Analysis Method | Result | Source(s) |

| Proton NMR | Conforms to structure | [1] |

| Purity (GC) | ≥97.0% | [1][2] |

Table 3: Safety and Handling

This compound is classified as toxic if swallowed and can cause skin, eye, and respiratory irritation.[2] Standard laboratory safety protocols should be strictly followed.

| Hazard Class | GHS Classification | Precautionary Statements | Source(s) |

| Acute Toxicity, Oral | Category 3 / Category 4 | H301/H302: Toxic/Harmful if swallowed | [2] |

| Skin Irritation | Category 2 | H315: Causes skin irritation | [2] |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation | [2] |

| Specific Target Organ Toxicity | Category 3 (Respiratory) | H335: May cause respiratory irritation | [2] |

| Handling | - | P261, P264, P280: Avoid breathing dust, wash skin thoroughly, wear protective gear. | |

| Response | - | P301+P310, P302+P352, P305+P351+P338: If swallowed, immediately call a poison center. If on skin, wash with plenty of water. If in eyes, rinse cautiously for several minutes. |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the cyanation of a corresponding 2-halo-5-methylpyridine, such as 2-bromo-5-methylpyridine or 2-chloro-5-methylpyridine. Palladium-catalyzed cross-coupling reactions are a common and efficient method for this transformation.

While a specific, detailed protocol for this exact molecule is not publicly documented, the following represents a general and widely applicable methodology for the palladium-catalyzed cyanation of a heteroaryl bromide.

Representative Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol is adapted from established procedures for the cyanation of heteroaryl halides and serves as a model for the synthesis of this compound from 2-bromo-5-methylpyridine.

Materials:

-

2-Bromo-5-methylpyridine (1.0 equiv)

-

Zinc Cyanide (Zn(CN)₂ - 0.6 equiv) or Potassium Ferrocyanide (K₄[Fe(CN)₆] - 0.5 equiv)

-

Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)

-

Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide (DMF) or 1,4-Dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: A dry Schlenk flask or sealed reaction tube is equipped with a magnetic stir bar. The vessel is charged with 2-bromo-5-methylpyridine (1.0 equiv), the cyanide source (e.g., Zn(CN)₂), and the palladium catalyst.

-

Inerting: The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., Nitrogen) by evacuating and backfilling the vessel three times.

-

Solvent Addition: Anhydrous, degassed solvent is added via syringe.

-

Reaction: The reaction mixture is heated to a temperature between 80-120 °C and stirred vigorously. The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite to remove the catalyst and inorganic salts.

-

Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to yield the final product, this compound.

Caption: General workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

Pyridine and its derivatives are considered "privileged structures" in medicinal chemistry, forming the core of numerous approved drugs. The nitrile group is a versatile functional handle that can be readily converted into other functionalities such as amines, carboxylic acids, or tetrazoles, making nitrile-containing intermediates like this compound highly valuable.

Derivatives of substituted pyridine-carbonitriles have been investigated as potent inhibitors of key signaling pathways implicated in cancer.[6]

Caption: Role of this compound in a typical drug discovery workflow.

Targeting Cancer Signaling Pathways

Research into related pyrimidine-5-carbonitrile structures has demonstrated their potential as inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[6] Other heterocyclic scaffolds containing the pyridine-carbonitrile motif have shown activity against the PI3K/mTOR pathway, which is frequently dysregulated in human cancers. This compound provides a scaffold to generate novel derivatives targeting these and other critical oncogenic pathways.

Caption: Inhibition of cancer signaling pathways by pyridine-carbonitrile derivatives.

References

- 1. This compound, 97+% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. 5-Methyl-pyridine-2-carbonitrile [oakwoodchemical.com]

- 3. 1620-77-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. 2-Cyano-5-methylpyridine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. This compound | Properties, Safety Data, Uses & Supplier China | High Purity Chemical Compound [nj-finechem.com]

- 6. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and discovery of 5-Methylpyridine-2-carbonitrile

An In-depth Technical Guide to the Synthesis and Discovery of 5-Methylpyridine-2-carbonitrile

Abstract

This compound is a heterocyclic organic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. As a substituted pyridine, it serves as a versatile building block for the synthesis of more complex molecules with specific therapeutic activities.[1] Its structural framework is a key component in the development of various pharmaceutical agents. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of this compound and its derivatives, with a focus on its role in drug discovery and development.

Physicochemical Properties

This compound is typically a white to brown solid.[2] A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| CAS Number | 1620-77-5 | [2][4] |

| Molecular Formula | C₇H₆N₂ | [5] |

| Molecular Weight | 118.14 g/mol | [5] |

| Melting Point | 69-77°C | [2] |

| Boiling Point | 237 - 238 °C | [5] |

| Appearance | White to brown solid | [2] |

| Purity | ≥97.0% (GC) | [2] |

Synthesis and Experimental Protocols

The introduction of a nitrile group onto a pyridine ring is a common strategy in medicinal chemistry. A representative synthetic approach for a related compound, 3-amino-5-methylpyridine-2-carbonitrile, involves a palladium-catalyzed cyanation reaction. This method highlights a robust pathway for synthesizing pyridine carbonitriles.

General Synthesis Workflow

The synthesis involves the reaction of a halogenated pyridine precursor with a cyanide source, catalyzed by a palladium complex. The workflow ensures a high yield of the desired carbonitrile product.

Caption: General workflow for palladium-catalyzed cyanation.

Detailed Experimental Protocol: Synthesis of 3-Amino-5-methylpyridine-2-carbonitrile[6]

This protocol details the synthesis of a structurally similar and pharmaceutically relevant derivative.

-

Preparation : Under an argon atmosphere, dissolve 1.0 g (7 mmol, 1 eq.) of 2-chloro-5-methylpyridin-3-amine in 15 mL of anhydrous N,N-dimethylformamide (DMF) within a 20 mL reaction vial.

-

Addition of Reagents : Add 821 mg (7 mmol, 1 equiv) of zinc cyanide (Zn(CN)₂) to the solution.

-

Degassing and Catalyst Addition : Degas the reaction system for 10 minutes. Subsequently, add 405 mg (0.35 mmol, 0.05 eq.) of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

-

Reaction : Heat the reaction mixture to 105 °C and stir at this temperature for 20 hours.

-

Purification : After the reaction, purify the crude product using silica gel column chromatography with an eluent of ethyl acetate/petroleum ether (2/8, v/v).

-

Product : The process affords the target product, 3-amino-2-cyano-5-methylpyridine, as a white solid in 65% yield.[6]

Spectroscopic Data

The structural characterization of pyridine carbonitrile derivatives is confirmed through various spectroscopic methods. The data for 3-amino-5-methylpyridine-2-carbonitrile is provided as a representative example.[6]

| Spectroscopic Data | Values |

| Melting Point | 154 °C |

| Infrared (IR) ν (cm⁻¹) | 3404, 2216 (CN), 1600, 1465, 1339, 1230, 858, 739 |

| ¹H NMR (400 MHz, CDCl₃) δ | 2.34 (s, 3H, CH₃), 4.37 (br s, 2H, NH₂), 6.93 (d, 1H, J = 2.4 Hz), 7.93 (d, 1H, J = 2.4 Hz) |

| ¹³C NMR (101 MHz, CDCl₃) δ | 28.7 (CH₃), 114.9 (CH), 116.3 (CN), 122.6 (CH), 138.6 (Cq), 142.2 (CH), 146.3 (Cq) |

Role in Drug Discovery and Development

Pyridine-based scaffolds are considered "privileged structures" in medicinal chemistry, frequently appearing in both natural and synthetic compounds used for drug development.[7] 2-Amino-5-methylpyridine, a related precursor, is a foundational building block for a wide array of drug molecules, including anti-inflammatory and antiviral agents.[8]

Caption: A simplified workflow for drug discovery and development.

Application as a Key Intermediate

Derivatives of this compound are valuable intermediates in synthesizing targeted therapeutics. For instance, 3-Amino-2-cyano-5-methylpyridine is a reactant used to prepare orally bioavailable chemokine receptor 9 (CCR9) antagonists, which have potential for treating inflammatory bowel disease.[6]

Targeting Signaling Pathways: VEGFR-2 Inhibition

The pyrimidine-5-carbonitrile scaffold, which shares structural motifs with pyridine-carbonitriles, has been a focus in the design of novel inhibitors for Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[9] VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Inhibiting this pathway is a validated strategy in cancer therapy.[9] The design of such inhibitors often involves a heterocyclic head (like pyridine) to bind to the receptor's hinge region, a spacer, a hydrogen-bonding pharmacophore, and a hydrophobic tail.[9]

Caption: Mechanism of VEGFR-2 signaling pathway inhibition.

Conclusion

This compound and its derivatives are compounds of high value in synthetic and medicinal chemistry. The straightforward and efficient synthetic routes to access this scaffold, combined with its utility as a precursor for potent biological agents like CCR9 antagonists and potential VEGFR-2 inhibitors, underscore its importance. This guide provides researchers and drug development professionals with the core technical information required to leverage the potential of this versatile chemical entity in their research and development endeavors.

References

- 1. 5-Methylpyridin-2(1H)-one | 91914-06-6 | Benchchem [benchchem.com]

- 2. H64539.14 [thermofisher.com]

- 3. 2-Cyano-5-methylpyridine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. 1620-77-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. This compound | Properties, Safety Data, Uses & Supplier China | High Purity Chemical Compound [nj-finechem.com]

- 6. 3-Amino-5-methylpyridine-2-carbonitrile | 1001635-30-8 [chemicalbook.com]

- 7. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design [mdpi.com]

- 8. nbinno.com [nbinno.com]

- 9. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Biological Potential of the Pyridine-2-carbonitrile Scaffold: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Pyridine-2-carbonitrile Moiety in Drug Discovery

The pyridine ring is a fundamental heterocyclic scaffold present in numerous pharmaceuticals and biologically active compounds. The addition of a nitrile group at the 2-position and a methyl group at the 5-position of the pyridine ring forms 5-Methylpyridine-2-carbonitrile. While data on this specific molecule is sparse, its structural cousins, particularly pyrimidine-5-carbonitrile derivatives, have been extensively explored as inhibitors of key signaling pathways implicated in cancer and inflammation. These derivatives have shown promise as potent and selective modulators of various enzymes and receptors, highlighting the therapeutic potential of this chemical class.

Known Biological Activities of Structurally Related Compounds

The primary biological activities associated with pyridine and pyrimidine-5-carbonitrile scaffolds are centered around the inhibition of protein kinases and other enzymes involved in cellular signaling and proliferation.

Anticancer Activity

A significant body of research has focused on the anticancer properties of pyrimidine-5-carbonitrile derivatives. These compounds have been shown to exert their effects through the inhibition of multiple signaling pathways crucial for tumor growth, angiogenesis, and survival.

Several novel pyrimidine-5-carbonitrile derivatives have been synthesized and identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[3][4] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to growth arrest and apoptosis.

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a common feature in many cancers. Certain pyrimidine-5-carbonitrile derivatives have been shown to target and inhibit components of this pathway, such as PI3Kδ/γ and AKT-1, leading to the induction of apoptosis in cancer cells.[5]

The Epidermal Growth Factor Receptor (EGFR) and the proto-oncogene tyrosine-protein kinase Src are frequently overexpressed and activated in various cancers, contributing to tumor progression and resistance to therapy. Novel 5-methylpyrimidine derivatives have been designed as dual inhibitors of both EGFR and Src, demonstrating significant antitumor activity in preclinical studies.[6]

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in tumors and plays a role in inflammation and cancer progression. Pyrimidine-5-carbonitrile derivatives have been investigated as COX-2 inhibitors, with some compounds showing potent and selective inhibitory activity.[7][8][9] This dual activity of inhibiting both cancer cell proliferation and inflammation-related pathways makes these compounds attractive therapeutic candidates.

Adenosine A2B Receptor Agonism

In a departure from enzyme inhibition, a series of amino-3,5-dicyanopyridines, which share the core pyridine-carbonitrile structure, have been identified as non-nucleoside-like agonists of the human adenosine A2B receptor.[10] This receptor is involved in various physiological processes, including inflammation and cardiovascular function, suggesting that compounds based on this scaffold could have applications beyond oncology.

Quantitative Data on Biological Activity

The following tables summarize the quantitative data for various pyridine and pyrimidine-5-carbonitrile derivatives from the cited literature. It is crucial to note that these data are for derivatives and not for this compound itself.

Table 1: In Vitro Cytotoxic Activity of Pyrimidine-5-carbonitrile Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference |

| 9d | HCT-116 | 1.14 - 10.33 | [3][4] |

| 11e | HCT-116 | 1.14 | [3][4] |

| 11e | MCF-7 | 1.54 | [3][4] |

| 12b | HCT-116 | 1.14 - 10.33 | [3][4] |

| 12d | HCT-116 | 1.14 - 10.33 | [3][4] |

| 4e | Colo 205 | 1.66 | [7] |

| 4f | Colo 205 | 1.83 | [7] |

| 8p | A549 | 1.56 | [6] |

| 8p | K562 | 0.74 | [6] |

Table 2: Enzyme and Receptor Activity of Pyridine/Pyrimidine-5-carbonitrile Derivatives

| Compound ID | Target | Activity | Value (µM) | Reference |

| 11c | VEGFR-2 | IC50 | 1.38 | [3] |

| 11e | VEGFR-2 | IC50 | 0.61 | [3] |

| 12b | VEGFR-2 | IC50 | 0.53 | [3] |

| 12c | VEGFR-2 | IC50 | 0.74 | [3] |

| 7f | PI3Kδ | IC50 | 6.99 | [5] |

| 7f | PI3Kγ | IC50 | 4.01 | [5] |

| 7f | AKT-1 | IC50 | 3.36 | [5] |

| 8p | EGFR | IC50 | 1.56 | [6] |

| 8p | Src | IC50 | 0.74 | [6] |

| 3b | COX-2 | IC50 | 0.20 | [8][9] |

| 5b | COX-2 | IC50 | 0.18 | [8][9] |

| 5d | COX-2 | IC50 | 0.16 | [8][9] |

| 15 | hA2B Receptor | EC50 | 0.009 | [10] |

Experimental Protocols

This section provides an overview of the methodologies used to evaluate the biological activities of the pyridine and pyrimidine-5-carbonitrile derivatives discussed.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Protocol Outline:

-

Cancer cell lines (e.g., HCT-116, MCF-7, Colo 205) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

-

MTT solution is added to each well and incubated to allow for formazan crystal formation.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.[5]

-

Enzyme Inhibition Assays

-

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 tyrosine kinase.

-

Protocol Outline:

-

The assay is typically performed in a 96-well plate format using a recombinant human VEGFR-2 enzyme.

-

The enzyme is incubated with the test compound at various concentrations.

-

A specific substrate (e.g., a synthetic peptide) and ATP are added to initiate the kinase reaction.

-

The amount of phosphorylated substrate is quantified, often using an ELISA-based method with a specific antibody that recognizes the phosphorylated form of the substrate.

-

The IC50 value is calculated by measuring the reduction in kinase activity at different compound concentrations.[3]

-

-

Principle: This assay quantifies the inhibition of PI3K or AKT kinase activity.

-

Protocol Outline:

-

Similar to the VEGFR-2 assay, a recombinant PI3K or AKT enzyme is used.

-

The enzyme is pre-incubated with the test compound.

-

The kinase reaction is initiated by the addition of the lipid substrate phosphatidylinositol (4,5)-bisphosphate (for PI3K) or a peptide substrate (for AKT) and ATP.

-

The product of the reaction (e.g., PIP3 for PI3K, phosphorylated peptide for AKT) is detected and quantified, often using luminescence-based or fluorescence-based methods.

-

IC50 values are determined from the dose-response curves.[5]

-

Cell Cycle Analysis by Flow Cytometry

-

Principle: This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). DNA content varies depending on the cell cycle phase, and this can be measured by staining the DNA with a fluorescent dye like propidium iodide (PI).

-

Protocol Outline:

-

Cancer cells are treated with the test compound for a defined period.

-

Both adherent and floating cells are collected, washed, and fixed in cold ethanol.

-

The fixed cells are treated with RNase to remove RNA and then stained with PI.

-

The DNA content of individual cells is analyzed using a flow cytometer.

-

The percentage of cells in each phase of the cell cycle is determined from the resulting DNA content histograms.[3]

-

Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways targeted by the pyrimidine-5-carbonitrile derivatives.

Caption: PI3K/AKT Signaling Pathway Inhibition.

Caption: Dual EGFR and Src Signaling Pathway Inhibition.

Conclusion and Future Directions

While direct biological activity data for this compound remains limited, the extensive research into structurally similar pyridine and pyrimidine-5-carbonitrile derivatives reveals a rich landscape of therapeutic potential, particularly in the field of oncology. These scaffolds have proven to be versatile platforms for the design of potent and selective inhibitors of key cellular targets. Future research should aim to synthesize and evaluate this compound and its close analogs to determine if they share the promising biological activities of the broader chemical class. A thorough investigation into its pharmacokinetic and toxicological profile will also be essential to ascertain its potential as a drug candidate. The insights gained from the study of its derivatives provide a strong rationale for the further exploration of this compound and its potential role in the development of novel therapeutics.

References

- 1. fishersci.com [fishersci.com]

- 2. fishersci.de [fishersci.de]

- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The aminopyridine-3,5-dicarbonitrile core for the design of new non-nucleoside-like agonists of the human adenosine A2B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Methylpyridine-2-carbonitrile Derivatives and Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 5-methylpyridine-2-carbonitrile derivatives and their structural analogs. Given the nascent stage of research into direct derivatives of this compound, this document places a significant emphasis on the well-documented advancements in the closely related pyrimidine-5-carbonitrile and pyridopyrimidine analogs. These related heterocyclic systems serve as a valuable blueprint for the future design and development of novel therapeutics based on the this compound scaffold.

Core Scaffold and Strategic Importance

The this compound core is a versatile heterocyclic scaffold with significant potential in medicinal chemistry. The pyridine ring is a common motif in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups, while the methyl group provides a site for further chemical modification to modulate potency, selectivity, and pharmacokinetic properties.

Synthesis of Key Precursors and Derivatives

The synthesis of derivatives based on the this compound core often begins with the preparation of key precursors such as 2-amino-5-methylpyridine and 2-halo-5-methylpyridine.

2.1. Synthesis of 2-Amino-5-methylpyridine

A common route to 2-amino-5-methylpyridine involves the reaction of 3-methylpyridine with sodium amide in an inert diluent at elevated temperature and pressure. An alternative laboratory-scale synthesis starts from 3-methylpyridine-1-oxide. This is reacted with trimethylamine and thionyl chloride, followed by treatment with hydrobromic acid to yield 2-amino-5-methylpyridine.[1][2][3]

2.2. Synthesis of 2-Chloro-5-methylpyridine

2-Chloro-5-methylpyridine can be synthesized from 5-methyl-3,4-dihydro-2(1H)-pyridone. The pyridone is halogenated, dehydrohalogenated to form 2-hydroxy-5-methylpyridine, and then chlorinated to give the final product.[4][5]

2.3. Synthesis of Pyrimidine-5-carbonitrile Analogs

The synthesis of pyrimidine-5-carbonitrile analogs, which share a similar nitrogen-containing heterocyclic structure, often follows a multi-step pathway. A representative synthesis is outlined below:

Biological Activities and Therapeutic Potential

While specific biological data for a wide range of this compound derivatives is limited in publicly available literature, the extensive research on its pyrimidine and pyridopyrimidine analogs provides strong evidence for their potential as potent kinase inhibitors for the treatment of cancer.

3.1. Anticancer Activity and Kinase Inhibition

Numerous studies have demonstrated the potent anti-proliferative activity of pyrimidine-5-carbonitrile derivatives against various cancer cell lines. This activity is often attributed to the inhibition of key kinases involved in cancer cell signaling pathways.

3.1.1. VEGFR-2 Inhibition

Several pyrimidine-5-carbonitrile derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth and metastasis.

3.1.2. PI3K/mTOR Inhibition

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers. Morpholinopyrimidine-5-carbonitrile derivatives have been shown to act as dual inhibitors of PI3K and mTOR, leading to cell cycle arrest and apoptosis in cancer cells.

3.1.3. EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is another important target in cancer therapy. Overexpression or activating mutations of EGFR can lead to uncontrolled cell proliferation. Pyrimidine-5-carbonitrile derivatives have been developed as EGFR inhibitors, demonstrating significant anticancer activity.

3.2. Quantitative Biological Data of Analogs

The following tables summarize the in vitro biological activities of representative pyrimidine-5-carbonitrile and pyridopyrimidine analogs.

Table 1: Anticancer Activity of Pyrimidine-5-carbonitrile Analogs

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 11e | HCT-116 (Colon) | 1.14 | [1] |

| MCF-7 (Breast) | 1.54 | [1] | |

| 12b | Leukemia SR | 0.10 ± 0.01 | [6] |

| 12d | Leukemia SR | 0.09 ± 0.01 | [6] |

Table 2: Kinase Inhibitory Activity of Pyrimidine-5-carbonitrile and Pyridopyrimidine Analogs

| Compound ID | Kinase Target | IC50 (µM) | Reference |

| 11e | VEGFR-2 | 0.61 ± 0.01 | [1] |

| 12b | VEGFR-2 | 0.53 ± 0.07 | [1] |

| 12b | PI3Kα | 0.17 ± 0.01 | [6] |

| PI3Kβ | 0.13 ± 0.01 | [6] | |

| PI3Kδ | 0.76 ± 0.04 | [6] | |

| mTOR | 0.83 ± 0.05 | [6] | |

| 12d | PI3Kα | 1.27 ± 0.07 | [6] |

| PI3Kβ | 3.20 ± 0.16 | [6] | |

| PI3Kδ | 1.98 ± 0.11 | [6] | |

| mTOR | 2.85 ± 0.17 | [6] |

Hypothesized Signaling Pathway

Based on the kinase inhibition profiles of the pyrimidine-5-carbonitrile analogs, a hypothesized signaling pathway illustrating their mechanism of action in cancer cells is presented below. These compounds can interfere with multiple critical pathways, leading to a potent antitumor effect.

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of novel compounds. Below are summaries of key in vitro assays used to characterize the biological activity of pyrimidine-5-carbonitrile derivatives.

5.1. In Vitro Anti-proliferative Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds and a vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan product.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

5.2. In Vitro Kinase Assay (ELISA-based)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

-

Plate Coating: A 96-well plate is coated with a substrate specific to the kinase of interest.

-

Compound and Kinase Addition: The test compounds at various concentrations, the kinase, and ATP are added to the wells.

-

Incubation: The plate is incubated to allow the kinase to phosphorylate the substrate.

-

Detection Antibody: A primary antibody that recognizes the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change.

-

Absorbance Measurement: The absorbance is measured, and the degree of inhibition is calculated.

-

Data Analysis: The IC50 value for kinase inhibition is determined.

5.3. Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the effect of a compound on the cell cycle progression.

-

Cell Treatment: Cells are treated with the test compound for a specific duration.

-

Cell Harvesting and Fixation: Cells are harvested and fixed (e.g., with ethanol).

-

Staining: The fixed cells are stained with a fluorescent dye that binds to DNA (e.g., propidium iodide).

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed to identify any cell cycle arrest.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors and other therapeutic agents. The extensive research on structurally related pyrimidine-5-carbonitrile and pyridopyrimidine analogs has laid a strong foundation, demonstrating the potential of this class of compounds to potently inhibit key signaling pathways in cancer.

Future research should focus on the synthesis and biological evaluation of a diverse library of this compound derivatives. Structure-activity relationship (SAR) studies will be crucial to optimize potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided in this guide offer a framework for the robust preclinical evaluation of these novel compounds. The continued exploration of this chemical space holds significant promise for the discovery of next-generation targeted therapies for cancer and other diseases.

References

- 1. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]

- 2. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 3. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 4. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]

- 5. EP0121320A1 - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

Thermochemical Data of 5-Methylpyridine-2-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the thermochemical properties of 5-Methylpyridine-2-carbonitrile. Due to a lack of specific experimental or computational thermochemical data for this compound in the current scientific literature, this document provides a comprehensive overview of the established methodologies for determining such properties. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to either conduct their own thermochemical studies or to critically evaluate data for analogous compounds. This guide details prevalent experimental techniques, including combustion calorimetry and the Knudsen effusion method, and outlines the application of high-level computational chemistry, such as Gaussian-3 (G3) theory.

Introduction to this compound

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. An understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process development, safety assessment, and the prediction of its behavior in chemical reactions. This guide provides the foundational knowledge for approaching the thermochemical characterization of this and similar molecules.

Physicochemical Properties of this compound

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂ | [1] |

| Molecular Weight | 118.14 g/mol | [1] |

| Appearance | Solid (Typically) | [1] |

| Melting Point | 72 - 75 °C | [2] |

| Boiling Point | Not available | [2] |

| Flash Point | Not available | [2] |

| Water Solubility | Insoluble | [1] |

Experimental Determination of Thermochemical Data

The determination of thermochemical data for organic compounds, including pyridine derivatives, relies on well-established experimental protocols. The following sections detail the primary methods used to obtain key thermochemical parameters.

Combustion Calorimetry: Enthalpy of Formation

Static bomb combustion calorimetry is the principal experimental method for determining the standard molar enthalpy of formation (ΔfH°) of solid or liquid organic compounds.[3] For nitrogen-containing compounds, the experimental setup and analysis require special considerations to account for the formation of nitric acid.[4][5]

Experimental Protocol:

-

Sample Preparation: A precisely weighed pellet of the sample (e.g., this compound) is placed in a crucible within a high-pressure vessel known as a "bomb."

-

Bomb Pressurization: The bomb is filled with a known excess of pure oxygen, typically to a pressure of around 30 atm. A small, known amount of water is added to the bomb to ensure that all nitric acid formed is in the aqueous state.

-

Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.

-

Temperature Measurement: The bomb is submerged in a known mass of water in a calorimeter. The temperature change of the water is meticulously measured to determine the heat released during combustion.

-

Analysis of Products: After combustion, the contents of the bomb are analyzed to quantify the amount of carbon dioxide produced and the concentration of nitric acid formed.

-

Calculation: The standard molar energy of combustion (ΔcU°) is calculated from the temperature change and the heat capacity of the calorimeter system. Corrections are applied for the heat of ignition and the heat of formation of nitric acid. The standard molar enthalpy of combustion (ΔcH°) is then derived, and from this, the standard molar enthalpy of formation (ΔfH°) is calculated using Hess's Law.

References

Crystal Structure of 5-Methylpyridine-2-carbonitrile: A Search for Definitive Data

Despite a comprehensive search of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), the definitive crystal structure of 5-Methylpyridine-2-carbonitrile has not been publicly reported.

This technical guide sought to provide an in-depth analysis of the crystal structure of this compound, a compound of interest to researchers, scientists, and drug development professionals. However, the foundational crystallographic data required for such an analysis—including unit cell parameters, space group, atomic coordinates, bond lengths, and bond angles—is not available in the public domain.

Commercial suppliers of this compound have been identified, but they do not provide experimental crystallographic data. While the crystal structure of a related compound, 2-Amino-5-methylpyridine, is available, this information cannot be extrapolated to accurately describe the crystal packing and molecular geometry of this compound.

The absence of this critical data prevents the creation of a detailed technical guide as originally intended. Key components that would have been included are:

-

Quantitative Data Presentation: Tables summarizing crystallographic data, unit cell dimensions, and key geometric parameters (bond lengths, angles, and torsion angles).

-

Detailed Experimental Protocols: Methodologies for the synthesis, crystallization, and X-ray diffraction data collection and refinement for this compound.

-

Visualizations: Diagrams illustrating the crystal packing, molecular conformation, and any intermolecular interactions.

Future Outlook

The determination of the crystal structure of this compound would require de novo experimental work. The logical workflow for such an endeavor is presented below.

Caption: A generalized workflow for the experimental determination of a small molecule crystal structure.

Until such experimental data is generated and deposited into a public database, a comprehensive technical guide on the crystal structure of this compound cannot be fully realized. Researchers in possession of this compound are encouraged to pursue single-crystal X-ray diffraction studies to elucidate its structure and contribute this valuable information to the scientific community.

Methodological & Application

Synthesis of 5-Methylpyridine-2-carbonitrile from 3-Picoline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 5-Methylpyridine-2-carbonitrile, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, 3-picoline (3-methylpyridine). The synthetic route described herein is a multi-step process involving N-oxidation, functionalization at the 2-position of the pyridine ring, conversion to an amino group, and a final Sandmeyer reaction to install the nitrile functionality. This methodology offers a reliable pathway to the target compound, leveraging well-established chemical transformations.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical agents and agrochemicals. Its structure, featuring a nitrile group and a methyl-substituted pyridine ring, allows for diverse chemical modifications, making it a versatile scaffold in the design of novel bioactive molecules. The synthesis from an inexpensive starting material like 3-picoline is of significant interest for process development and large-scale production. The following protocols outline a robust four-step synthesis.

Overall Synthetic Workflow

The synthesis of this compound from 3-picoline is accomplished through the following four-step sequence:

Caption: Synthetic workflow for this compound from 3-picoline.

Experimental Protocols

Step 1: Synthesis of 3-Methylpyridine-1-oxide

This procedure describes the N-oxidation of 3-picoline using hydrogen peroxide in glacial acetic acid.

Materials:

-

3-Picoline (3-methylpyridine)

-

Glacial Acetic Acid

-

30% Hydrogen Peroxide

-

Sodium Carbonate

Procedure:

-

In a round-bottomed flask, combine 2.15 moles of freshly distilled 3-picoline with 600-610 mL of glacial acetic acid.

-

With shaking, add 2.76 moles of cold (5°C) 30% hydrogen peroxide.[1]

-

Heat the mixture to 70-75°C and maintain this temperature for 24 hours.

-

After the reaction period, allow the mixture to cool to room temperature.

-

Carefully neutralize the reaction mixture by the slow addition of a saturated solution of sodium carbonate until the evolution of gas ceases.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or chloroform).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-methylpyridine-1-oxide.

Table 1: Reaction Parameters for the Synthesis of 3-Methylpyridine-1-oxide

| Parameter | Value | Reference |

| 3-Picoline | 2.15 mol | [1] |

| 30% Hydrogen Peroxide | 2.76 mol | [1] |

| Glacial Acetic Acid | 600-610 mL | [1] |

| Reaction Temperature | 70-75 °C | [1] |

| Reaction Time | 24 h | [1] |

| Reported Yield | 73-77% | [1] |

Step 2 & 3: Synthesis of 2-Amino-5-methylpyridine

This two-part protocol details the conversion of 3-methylpyridine-1-oxide to 2-amino-5-methylpyridine via an intermediate ammonium salt.[2][3][4]

Part A: Formation of Trimethyl-(5-methyl-pyridin-2-yl)-ammonium chloride

Materials:

-

3-Methylpyridine-1-oxide

-

Trimethylamine

-

Thionyl chloride

-

Dichloromethane

Procedure:

-

Dissolve 0.092 mol of 3-methylpyridine-1-oxide in 120 mL of dichloromethane in a flask and cool to -5°C.

-

Condense 0.377 mol of trimethylamine at -10°C and add it to the solution.[3][4]

-

Slowly add a solution of 0.11 mol of thionyl chloride in 15 mL of dichloromethane dropwise over 30 minutes, maintaining the temperature below 0°C.[3][4]

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Remove the solvent under reduced pressure to obtain the crude trimethyl-(5-methyl-pyridin-2-yl)-ammonium chloride.

Part B: Conversion to 2-Amino-5-methylpyridine

Materials:

-

Crude Trimethyl-(5-methyl-pyridin-2-yl)-ammonium chloride

-

48% Hydrobromic acid

-

Sodium hydroxide solution

Procedure:

-

To the crude ammonium salt from Part A, add 35 mL of 48% hydrobromic acid.

-

Distill off the water and then heat the mixture to 210°C.

-

Continuously add 48% hydrobromic acid dropwise while distilling off water. The reaction is typically complete after 8 hours.[4]

-

Allow the mixture to cool and adjust the pH to 9 with a dilute sodium hydroxide solution.

-

Extract the product with ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-5-methylpyridine.

Table 2: Reaction Parameters for the Synthesis of 2-Amino-5-methylpyridine

| Parameter | Value | Reference |

| Part A | ||

| 3-Methylpyridine-1-oxide | 0.092 mol | [3][4] |

| Trimethylamine | 0.377 mol | [3][4] |

| Thionyl chloride | 0.11 mol | [3][4] |

| Reaction Temperature | -5 to 0 °C, then RT | [3][4] |

| Part B | ||

| Reaction Temperature | 210 °C | [4] |

| Reaction Time | 8 h | [4] |

| Reported Yield (overall) | ~80.5% | [3] |

Step 4: Synthesis of this compound (Sandmeyer Reaction)

This is a general protocol for the Sandmeyer reaction, converting 2-amino-5-methylpyridine to the target nitrile.

Materials:

-

2-Amino-5-methylpyridine

-

Sulfuric acid

-

Sodium nitrite

-

Copper(I) cyanide

-

Potassium cyanide

Procedure:

-

Prepare a solution of the diazonium salt:

-

Dissolve 2-amino-5-methylpyridine in a cooled solution of sulfuric acid in water.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C.

-

-

Prepare the cyanide solution:

-

In a separate flask, dissolve copper(I) cyanide in a solution of potassium cyanide in water.

-

-

Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) until the evolution of nitrogen ceases.

-

Cool the mixture and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic extract with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by chromatography or distillation to obtain this compound.

Table 3: General Reaction Parameters for Sandmeyer Cyanation

| Parameter | General Conditions |

| Diazotization Temperature | 0-5 °C |

| Cyanation Reagent | Copper(I) cyanide / Potassium cyanide |

| Cyanation Temperature | Room temperature to 50-60 °C |

| Typical Yields | 52-93% (for various aryl diazonium salts)[5] |

Quantitative Data Summary

Table 4: Physical and Chemical Properties of Key Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 3-Picoline | C₆H₇N | 93.13 | Colorless liquid | -18 | 144 |

| 3-Methylpyridine-1-oxide | C₆H₇NO | 109.13 | Solid | 32-35 | 249 |

| 2-Amino-5-methylpyridine | C₆H₈N₂ | 108.14 | Solid | 76-78 | 227 |

| This compound | C₇H₆N₂ | 118.14 | Solid | 73-77 | - |

Logical Relationships in the Synthesis

The synthetic pathway relies on a series of logical chemical transformations designed to introduce the desired functionality at the correct position on the pyridine ring.

Caption: Logical progression of the multi-step synthesis.

Conclusion

The described multi-step synthesis provides a viable and well-documented route to this compound from 3-picoline. The protocols are based on established literature and offer a starting point for optimization and scale-up in a research or industrial setting. Careful execution of each step is crucial for achieving good overall yields and purity of the final product.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 3. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 4. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Reaction of 5-Methylpyridine-2-carbonitrile with Grignard Reagents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the reaction of 5-methylpyridine-2-carbonitrile with various Grignard reagents. This reaction is a valuable tool for the synthesis of substituted pyridine ketones, which are important intermediates in the development of novel pharmaceutical compounds.

Introduction

The reaction of nitriles with Grignard reagents provides a classic and reliable method for the synthesis of ketones. The nucleophilic carbon of the Grignard reagent adds to the electrophilic carbon of the nitrile, forming an intermediate imine salt. Subsequent acidic hydrolysis of this intermediate yields the corresponding ketone.[1][2] This methodology is particularly useful for creating carbon-carbon bonds and introducing a variety of organic moieties.

In the context of medicinal chemistry, the pyridine scaffold is a privileged structure found in numerous approved drugs. The ability to functionalize the pyridine ring at specific positions is crucial for modulating the pharmacological properties of a molecule. The reaction of this compound with Grignard reagents offers a direct route to 2-acyl-5-methylpyridine derivatives, which can serve as versatile building blocks for further elaboration in drug discovery programs. While specific literature on the reaction of this compound is limited, protocols for similar 2-cyanopyridine derivatives can be adapted to achieve the desired transformation.

Reaction Scheme

The general reaction scheme involves the addition of a Grignard reagent (R-MgX) to this compound, followed by acidic workup to yield the target ketone.

Quantitative Data Summary

Based on analogous reactions with substituted 2-cyanopyridine derivatives, the reaction of this compound with various Grignard reagents is expected to proceed in moderate to good yields. The following table summarizes the expected outcomes with representative Grignard reagents.

| Grignard Reagent (R-MgX) | R Group | Expected Product | Expected Yield Range |

| Phenylmagnesium Bromide | Phenyl | 2-Benzoyl-5-methylpyridine | Moderate to Good |

| Methylmagnesium Chloride | Methyl | 2-Acetyl-5-methylpyridine | Moderate to Good |

| Ethylmagnesium Bromide | Ethyl | 2-Propanoyl-5-methylpyridine | Moderate to Good |

| p-Tolylmagnesium Bromide | p-Tolyl | 5-Methyl-2-(4-methylbenzoyl)pyridine | Moderate to Good[3] |

| 2-Fluorophenylmagnesium Bromide | 2-Fluorophenyl | 2-(2-Fluorobenzoyl)-5-methylpyridine | Moderate to Good[3] |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 2-acyl-5-methylpyridine derivatives via the Grignard reaction.

Caption: Workflow for the synthesis of 2-acyl-5-methylpyridines.

Detailed Experimental Protocol